Lithium;(Z)-2-cyano-1-cyclobutylethenolate
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Overview
Description
Lithium;(Z)-2-cyano-1-cyclobutylethenolate is a unique organolithium compound that has garnered interest in various fields of scientific research This compound is characterized by its lithium cation and the (Z)-2-cyano-1-cyclobutylethenolate anion, which features a cyano group and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(Z)-2-cyano-1-cyclobutylethenolate typically involves the reaction of lithium with (Z)-2-cyano-1-cyclobutylethenolate precursors. One common method is the direct reaction of lithium metal with the corresponding (Z)-2-cyano-1-cyclobutylethenolate under anhydrous conditions. This reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of specialized reactors to ensure the purity and yield of the compound. Additionally, the compound may be purified through recrystallization or other separation techniques to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;(Z)-2-cyano-1-cyclobutylethenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different lithium-containing products.
Substitution: The cyano group and the cyclobutyl ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxides or other oxidized derivatives, while reduction may produce lithium hydrides or other reduced forms.
Scientific Research Applications
Lithium;(Z)-2-cyano-1-cyclobutylethenolate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium;(Z)-2-cyano-1-cyclobutylethenolate involves its interaction with various molecular targets. The lithium cation can interact with negatively charged sites on molecules, while the (Z)-2-cyano-1-cyclobutylethenolate anion can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Lithium cyanide: Similar in containing lithium and a cyano group, but lacks the cyclobutyl ring.
Lithium cyclobutylcarboxylate: Contains lithium and a cyclobutyl ring, but lacks the cyano group.
Lithium (Z)-2-cyanoethenolate: Similar in containing lithium and a cyano group, but lacks the cyclobutyl ring.
Uniqueness
Lithium;(Z)-2-cyano-1-cyclobutylethenolate is unique due to the combination of the lithium cation, the cyano group, and the cyclobutyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
lithium;(Z)-2-cyano-1-cyclobutylethenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.Li/c8-5-4-7(9)6-2-1-3-6;/h4,6,9H,1-3H2;/q;+1/p-1/b7-4-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXALCNXCVANN-ZULQGGHCSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)C(=CC#N)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1CC(C1)/C(=C/C#N)/[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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